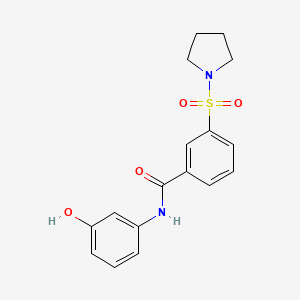
N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for WAY-312298 are not explicitly documented in the available sources. Researchers likely developed these routes through organic synthesis techniques.
Reaction Conditions: Specific reaction conditions (such as temperature, solvent, and catalysts) remain undisclosed.
Industrial Production: Information about industrial-scale production methods is scarce. It is primarily used in research laboratories.
Chemical Reactions Analysis
Reactivity: WAY-312298 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies are lacking.
Common Reagents and Conditions:
Major Products: Without comprehensive data, we cannot definitively state the major products formed during its reactions.
Scientific Research Applications
Chemistry: WAY-312298’s primary application lies in chemical research, where it serves as a tool compound for studying specific biological pathways.
Biology: Researchers use WAY-312298 to investigate cellular processes and signaling pathways.
Medicine: Although not directly used in medicine, its study may contribute to drug discovery.
Industry: As of now, industrial applications are limited due to its research-oriented nature.
Mechanism of Action
Targets: Unfortunately, the exact molecular targets of WAY-312298 are not well-established.
Pathways: It likely affects specific cellular pathways, but further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: WAY-312298’s uniqueness lies in its selectivity and potency, distinguishing it from other compounds.
Similar Compounds: While I don’t have a comprehensive list, researchers often compare WAY-312298 with related inhibitors in their studies.
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H18N2O4S/c20-15-7-4-6-14(12-15)18-17(21)13-5-3-8-16(11-13)24(22,23)19-9-1-2-10-19/h3-8,11-12,20H,1-2,9-10H2,(H,18,21) |
InChI Key |
HQDZGYFXCHDUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
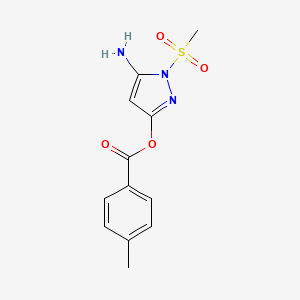
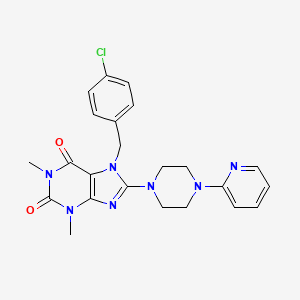
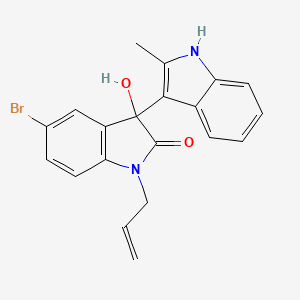
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
![3-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816970.png)
![(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B10816991.png)
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
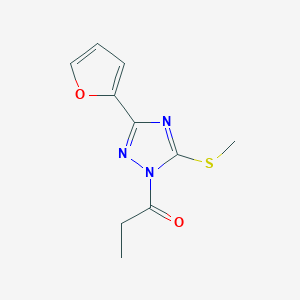
![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
